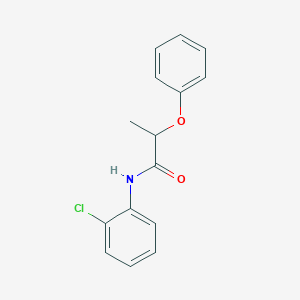

N-(2-chlorophenyl)-2-phenoxypropanamide

Description

N-(2-Chlorophenyl)-2-phenoxypropanamide is an amide derivative featuring a 2-chlorophenyl group attached to the nitrogen atom and a phenoxy substituent on the propanamide backbone. For example, similar compounds like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide (an ibuprofen derivative) highlight the role of chlorophenyl and aromatic substituents in modulating bioactivity . The phenoxy group in the target compound may influence electronic properties and lipophilicity, which are critical for interactions in biological systems or material synthesis.

Properties

Molecular Formula |

C15H14ClNO2 |

|---|---|

Molecular Weight |

275.73 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C15H14ClNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18) |

InChI Key |

VXJJTBITSFFNCU-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorophenyl)-2-phenoxypropanamide with analogous compounds based on substituent effects, physicochemical properties, and spectral data derived from the evidence.

Substituent Effects on Electronic and Structural Properties

- N-(2-Chlorophenyl)acetamide derivatives : Evidence from ³⁵Cl NQR studies (Nuclear Quadrupole Resonance) reveals that alkyl groups in the side chain (e.g., methyl) lower the NQR frequency compared to aryl or chlorinated alkyl groups. For instance, N-(2-chlorophenyl)-acetamide exhibits distinct electronic environments compared to N-(2,6-dichlorophenyl)-acetamide due to substituent electronegativity and steric effects .

- Phenoxy vs. Alkyl/Aryl Substituents: The phenoxy group in this compound likely enhances resonance stabilization and polarity compared to alkyl-substituted analogs like N-(2-chlorophenyl)-2-methylpropanamide (CAS 5434-52-6) . This difference may affect solubility and reactivity in synthetic pathways.

Pharmacologically Relevant Derivatives

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: This ibuprofen-derived amide demonstrates how chlorophenyl and isobutyl groups synergize to modulate anti-inflammatory activity. The phenoxy group in the target compound may offer alternative binding interactions compared to the isobutyl moiety .

- 3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide: The incorporation of heterocyclic (furan) and fluorophenyl groups in this compound suggests enhanced metabolic stability compared to purely aromatic systems, a property that could be explored in the phenoxy variant .

Key Research Findings and Trends

Electronic Modulation: The phenoxy group’s electron-withdrawing nature may reduce the basicity of the amide nitrogen compared to alkyl-substituted analogs, influencing hydrogen-bonding capacity and crystal packing .

Bioactivity Potential: Chlorophenyl-propanamides with bulky aromatic substituents (e.g., biphenyl or naphthyl groups) show enhanced interactions with biological targets, suggesting opportunities for structure-activity optimization .

Crystallographic Trends : Crystal structures of N-(phenyl)-2-chlorobenzamide (tetragonal, P4₃) indicate that side-chain substituents minimally affect bond lengths but alter lattice parameters, which could guide material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.